molecular formula C13H10N2O3 B2748571 3-Hydroxy-2-(1-methylpyrazol-4-yl)chromen-4-one CAS No. 1174874-54-4

3-Hydroxy-2-(1-methylpyrazol-4-yl)chromen-4-one

Cat. No. B2748571
M. Wt: 242.234
InChI Key: ANADSWHGHPCJJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chromanone or Chroman-4-one is a significant and interesting heterobicyclic compound that acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . It is structurally similar to chromone, with the absence of a double bond between C-2 and C-3 . This compound exhibits significant variations in biological activities .


Molecular Structure Analysis

Chroman-4-one is a fusion of benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of C2-C3 double bond of chroman-4-one skeleton makes a minor difference from chromone and is associated with diverse biological activities .


Chemical Reactions Analysis

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .


Physical And Chemical Properties Analysis

The optical absorption properties and fluorescence properties of 3-hydroxy-2- (thiophen-2-yl)chromen-4-one were simulated by the time-dependent density functional theory (TDDFT) method . The experimental absorption spectrum and fluorescence spectrum were reproduced well by the calculated vertical excitation energies .

Scientific Research Applications

Crystal Structure Analysis

The compound is analyzed for its crystal structure, aiding in the understanding of its physical and chemical properties. For example, a related compound, 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, has been studied for its crystallization in the monoclinic system (Manolov, Ströbele, & Meyer, 2008).

Synthesis and Antibacterial Investigations

These compounds are significant in the synthesis of new hydroxy ethers and heterocyclic coumarin derivatives. Their antibacterial activity has been evaluated, demonstrating dependence on their chemical structure (Hamdi, Saoud, Romerosa, & Hassen, 2008).

Biological Activity Studies

Pd(II) complexes bearing chromone-based Schiff bases, including similar compounds, have been synthesized and characterized. Their antimicrobial activity against various microorganisms and antioxidant properties have been explored (Kavitha & Reddy, 2016).

Colorimetric Recognition in Aqueous Solution

Compounds like 4-hydroxy-3-nitro-2H-chromen-2-one have been utilized as chemo-sensors for selective colorimetric sensing of metal ions such as Cu2+ and CN− in aqueous environments (Jo et al., 2014).

Synthesis Methods Development

Efficient synthesis methods for substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates from 3-hydroxy-4H-chromen-4-one have been developed, highlighting the importance of these compounds in chemical synthesis (Komogortsev, Melekhina, & Lichitsky, 2022).

Three-Component Reactions for Molecular Diversity

In the presence of L-proline, a three-component reaction involving 4-hydroxycoumarin, aldehyde, and aminopyrazole has been studied, underlining the versatility of these compounds in creating diverse molecular structures (Bharti & Parvin, 2015).

Investigation of Antioxidant Properties

The antioxidant properties of 4-hydroxycoumarin derivatives have been investigated, highlighting the potential therapeutic applications of these compounds (Stanchev et al., 2009).

Future Directions

Considering the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and pave the way for the development of new drugs with diverse biological activities .

properties

IUPAC Name

3-hydroxy-2-(1-methylpyrazol-4-yl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c1-15-7-8(6-14-15)13-12(17)11(16)9-4-2-3-5-10(9)18-13/h2-7,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANADSWHGHPCJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C(=O)C3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)-4H-chromen-4-one

Citations

For This Compound
1
Citations
HW Choi, C Chan, ID Shterev… - … Life Sciences R&D, 2019 - journals.sagepub.com
Mast cells (MCs) are known to regulate innate and adaptive immunity. MC activators have recently been described as safe and effective vaccine adjuvants. Many currently known MC …
Number of citations: 7 journals.sagepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.